molecular formula C25H28N2O5 B11696913 butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate

butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate

Cat. No.: B11696913
M. Wt: 436.5 g/mol
InChI Key: IFHXTDXDHZSKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is a complex organic compound with the molecular formula C25H28N2O5 This compound is characterized by the presence of a benzoate ester linked to a hexanamido group, which is further connected to an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate typically involves multiple steps. One common method includes the reaction of 3-amino benzoic acid with hexanoyl chloride to form 3-(hexanamido)benzoic acid. This intermediate is then reacted with butanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoindoline and benzoate moieties. These interactions may modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

butyl 3-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate

InChI

InChI=1S/C25H28N2O5/c1-2-3-16-32-25(31)18-10-9-11-19(17-18)26-22(28)14-5-4-8-15-27-23(29)20-12-6-7-13-21(20)24(27)30/h6-7,9-13,17H,2-5,8,14-16H2,1H3,(H,26,28)

InChI Key

IFHXTDXDHZSKSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.